隐绿原酸

描述

Cryptochlorogenic acid is a polyphenol found in a variety of plants and plays a crucial role in protection against various age-related diseases .

Synthesis Analysis

Cryptochlorogenic acid is a type of Caffeoylquinic acids (CQAs) which are specialized plant metabolites. Recently, new biosynthetic pathways via a peroxidase-type p-coumaric acid 3-hydroxylase enzyme were discovered . More recently, a new GDSL lipase-like enzyme able to transform monoCQAs into diCQA was identified .

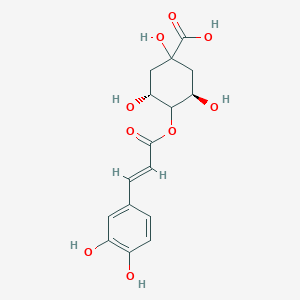

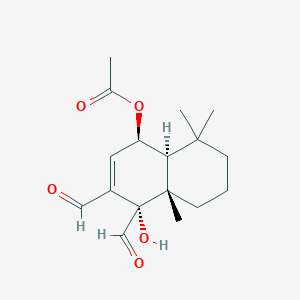

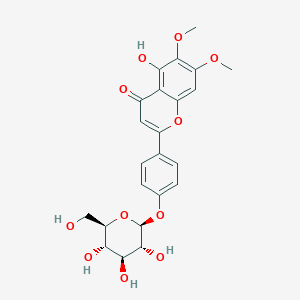

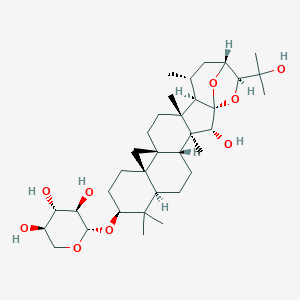

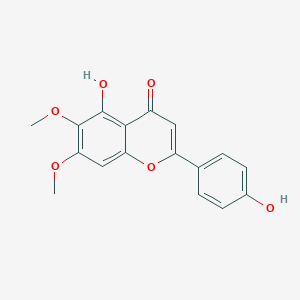

Molecular Structure Analysis

The molecular structure of Cryptochlorogenic acid can be found in various scientific databases .

Chemical Reactions Analysis

The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation. The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .

Physical And Chemical Properties Analysis

Cryptochlorogenic acid has a molecular formula of C16H18O9 and a molecular weight of 354.31 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 694.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .

科学研究应用

Application in Food Industry and Health Care

Specific Scientific Field

Food Science and Health Care

Summary of the Application

CCGA, along with other phenolic compounds such as chlorogenic acid, neochlorogenic acid, and caffeic acid, are widely distributed in fruits, vegetables, and traditional Chinese medicines . They have a wide range of biological activities, making them valuable in the food industry and health care .

Methods of Application or Experimental Procedures

The study investigated the kinetic properties of tyrosinase-catalyzed oxidation of these polyphenols . An analytical method using 3-methyl-2-benzothiazolinone hydrazone (MBTH) was established to measure the unstable o-quinone products .

Results or Outcomes

The study found that tyrosinase had the greatest substrate affinity to chlorogenic acid compared with its isomers and caffeic acid . The catalytic efficiency with chlorogenic acid was 8- to 15-fold higher than that with the other 3 polyphenols .

Anti-Inflammatory Activity

Specific Scientific Field

Pharmacology

Summary of the Application

CCGA isolated from Ageratina adenophora has been found to have anti-inflammatory effects . It has potential as a treatment for inflammation-related diseases .

Methods of Application or Experimental Procedures

The study investigated the effects and mechanisms of CCGA on the inflammatory responses induced by lipopolysaccharide (LPS) in RAW264.7 cells . The mechanism of action of CCGA in attenuating inflammation was identified using enzyme-linked immunosorbent assay (ELISA), quantitative reverse transcription-polymerase chain reaction, and Western blot .

Results or Outcomes

CCGA reduced the level of nitric oxide (NO) and iNOS in LPS-induced RAW264.7 cells . It also reduced the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 cells at both the mRNA and protein levels . CCGA prevented the activation of nuclear factor-kappa B (NF-kB) in LPS-induced RAW264.7 cells via the inhibition of IKK and IκB phosphorylation and the degradation of IκB proteins .

Attenuation of Inflammatory Symptoms

Summary of the Application

CCGA has been shown to have the potential to attenuate inflammatory symptoms . This makes it a potential candidate for the treatment of various inflammation-related conditions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source . However, it’s likely that the effects of CCGA on inflammation were studied using in vitro or in vivo models of inflammation.

Results or Outcomes

The study found that CCGA can attenuate inflammatory symptoms . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

Inhibition of Oxidative Stress

Specific Scientific Field

Biochemistry

Summary of the Application

CCGA has been found to inhibit oxidative stress . Oxidative stress is a major factor in the development of many diseases, including heart disease, cancer, and neurodegenerative diseases. Therefore, compounds that can inhibit oxidative stress, like CCGA, could have potential therapeutic applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source . However, it’s likely that the effects of CCGA on oxidative stress were studied using in vitro or in vivo models of oxidative stress.

Results or Outcomes

The study found that CCGA can inhibit oxidative stress . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

Attenuation of Ulcerative Colitis Symptoms

Summary of the Application

CCGA has been observed to diminish Nitric Oxide (NO) and Interleukin-6 (IL-6) concentrations, mollify Lipopolysaccharide (LPS)-induced inflammatory onslaughts in murine peritoneal macrophages (RAW264.7), curtail peroxidase (MPO) expression, and elevate tissue superoxide dismutase (SOD) levels . This showcases promise as a potential therapeutic agent for ulcerative colitis in mice .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source . However, it’s likely that the effects of CCGA on ulcerative colitis were studied using in vitro or in vivo models of inflammation.

Results or Outcomes

The study found that CCGA can attenuate ulcerative colitis symptoms . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

Inhibition of Oxidative Stress in Food Industry and Health Care

Summary of the Application

CCGA, along with other phenolic compounds such as chlorogenic acid, neochlorogenic acid, and caffeic acid, are widely distributed in fruits, vegetables, and traditional Chinese medicines . They have a wide range of biological activities, including the inhibition of oxidative stress , making them valuable in the food industry and health care .

安全和危害

Cryptochlorogenic acid is generally safe for R&D use only. It is not recommended for medicinal, household or other use . It is advised to avoid dust formation, breathing vapours, mist or gas, and prolonged or repeated exposure . Long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure .

未来方向

属性

IUPAC Name |

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFKZTYYAFCTR-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cryptochlorogenic acid | |

CAS RN |

905-99-7, 87099-73-8 | |

| Record name | 4-o-Caffeoyl quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptochlorogenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRYPTOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)

![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)